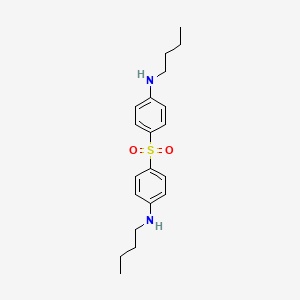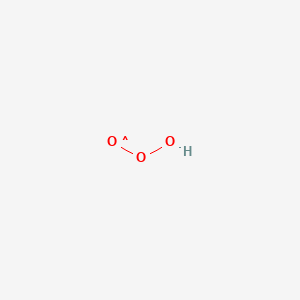
Nalbzoh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxone benzoylhydrazone is a novel compound known for its unique pharmacological properties. It acts as a mixed agonist/antagonist at opioid receptors, particularly the mu, delta, and kappa receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naloxone benzoylhydrazone involves the reaction of naloxone with benzoylhydrazine. The reaction typically occurs under mild conditions, with the naloxone being dissolved in an appropriate solvent such as ethanol or methanol, and then benzoylhydrazine is added. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: Industrial production of naloxone benzoylhydrazone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Naloxone benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form naloxone derivatives.
Substitution: It can undergo substitution reactions where the benzoylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various naloxone derivatives and substituted benzoylhydrazones, which have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Naloxone benzoylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mixed agonist/antagonist compounds.
Biology: It is used to investigate the interactions between opioid receptors and ligands.
Industry: It is used in the development of new analgesic drugs and treatments for opioid overdose .
Wirkmechanismus
Naloxone benzoylhydrazone exerts its effects by binding to opioid receptors in the brain and spinal cord. It acts as an antagonist at mu receptors, blocking the effects of opioid agonists such as morphine. At higher doses, it can also act as an agonist at kappa receptors, producing analgesia. The compound’s ability to bind to multiple receptor types and its slow dissociation from these receptors contribute to its prolonged duration of action .
Vergleich Mit ähnlichen Verbindungen
Naloxone: A pure opioid antagonist used to reverse opioid overdose.
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors, used in opioid addiction treatment .
Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist properties and its ability to act on multiple opioid receptor types. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H27N3O4 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
N-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/b27-18-/t20-,23+,25+,26-/m1/s1 |
InChI-Schlüssel |
AKXCFAYOTIEFOH-PMHQJZHPSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23[C@@H]4/C(=N\NC(=O)C5=CC=CC=C5)/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
Kanonische SMILES |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonyme |
6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)

